![molecular formula C15H17F3N2O4 B2654614 Spiro[1H-3,1-benzoxazine-4,4'-azepane]-2-one;2,2,2-trifluoroacetic acid CAS No. 2551116-10-8](/img/structure/B2654614.png)

Spiro[1H-3,1-benzoxazine-4,4'-azepane]-2-one;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

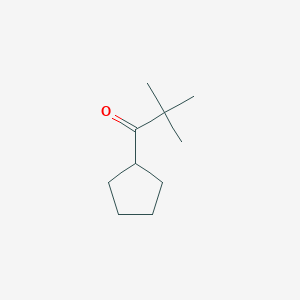

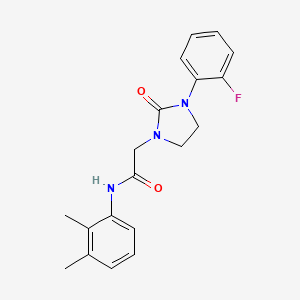

Spiro[1H-3,1-benzoxazine-4,4'-azepane]-2-one;2,2,2-trifluoroacetic acid, commonly known as TFB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TFB is a spirocyclic lactam that contains a benzoxazine and azepane moiety, and is characterized by its trifluoroacetic acid functional group.

Scientific Research Applications

Synthetic Methodologies and Catalysis

An innovative approach involving Rh(III)-catalyzed C–H activation and cycloaddition of benzamides with methylenecyclopropanes has been developed for the selective synthesis of spiro dihydroisoquinolinones and furan-fused azepinones. This method features the use of simple starting materials, mild reaction conditions, high efficiency, and does not require an external oxidant. The resulting products can be further transformed into a variety of biologically relevant heterocycles, highlighting the versatility of spiro compounds in synthetic chemistry (Sunliang Cui et al., 2013).

Chemiluminescence and Light Emission

Research into the chemiluminescence properties of spiro compounds, including spiro[1,2-dioxetane-3,1′-dihydroisobenzofuran]s and spiro[1,2-dioxetane-3,1′-isochroman]s, has revealed their potential for applications in light-emitting materials. The treatment of these compounds induces light emission with a significantly extended half-life compared to their parent dioxetanes, suggesting a promising avenue for the development of novel chemiluminescent materials and potential applications in bioimaging and diagnostics (M. Matsumoto et al., 1997).

Drug Discovery and Biological Activity

The design and synthesis of novel isatinspirooxazine derivatives have been explored as potential anti-proliferative agents. These compounds were synthesized through aldol condensation reactions followed by cyclization in trifluoroacetic acid. Notably, one of the synthesized compounds showed significant anti-proliferative activity against breast cancer cell lines, demonstrating the potential of spiro compounds in the development of new therapeutic agents (I. Santos et al., 2018).

Material Science and Polymer Chemistry

A study on the synthesis and properties of spiro-centered benzoxazines has revealed their high thermal stability and potential applications in material science. These spiro-centered bis(benzoxazine) monomers show promising characteristics, including high polymerization temperatures and excellent thermal stability of the resulting polymers, making them suitable for high-performance applications in polymer chemistry (K. SiniN. et al., 2015).

properties

IUPAC Name |

spiro[1H-3,1-benzoxazine-4,4'-azepane]-2-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.C2HF3O2/c16-12-15-11-5-2-1-4-10(11)13(17-12)6-3-8-14-9-7-13;3-2(4,5)1(6)7/h1-2,4-5,14H,3,6-9H2,(H,15,16);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNJJBUPKOYUPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNC1)C3=CC=CC=C3NC(=O)O2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[1H-3,1-benzoxazine-4,4'-azepane]-2-one;2,2,2-trifluoroacetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2654532.png)

![3-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2654534.png)

![2-(3,4-dimethoxyphenyl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2654541.png)

![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2654544.png)

![N-(4-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2654552.png)